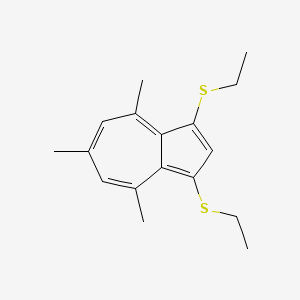
Azulene, 1,3-bis(ethylthio)-4,6,8-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azulene, 1,3-bis(ethylthio)-4,6,8-trimethyl- is a derivative of azulene, a non-alternant aromatic hydrocarbon known for its unique structure and properties. Azulene itself is characterized by a fused five- and seven-membered ring system, which imparts a distinct blue color and a permanent dipole moment.
Preparation Methods
The synthesis of Azulene, 1,3-bis(ethylthio)-4,6,8-trimethyl- typically involves electrophilic substitution reactionsThe reaction conditions often involve the use of strong electrophiles and catalysts to facilitate the substitution reactions . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and scalability.
Chemical Reactions Analysis
Azulene, 1,3-bis(ethylthio)-4,6,8-trimethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols.
Scientific Research Applications
Azulene, 1,3-bis(ethylthio)-4,6,8-trimethyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anti-tumor agent.
Mechanism of Action
The mechanism of action of Azulene, 1,3-bis(ethylthio)-4,6,8-trimethyl- involves its interaction with molecular targets through its aromatic ring system and ethylthio groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s dipole moment and electronic properties also play a role in its mechanism of action, particularly in its applications in organic electronics .
Comparison with Similar Compounds
Azulene, 1,3-bis(ethylthio)-4,6,8-trimethyl- can be compared with other azulene derivatives such as:
Guaiazulene: Known for its anti-inflammatory properties and use in cosmetics.
Vetivazulene: Found in essential oils and used for its fragrance.
1,3-Bis(azulenylethynyl)azulenes: Used in materials science for their strong near-infrared absorption.
These compounds share the azulene core structure but differ in their substituents, leading to variations in their properties and applications.
Properties
CAS No. |
61484-64-8 |
|---|---|
Molecular Formula |
C17H22S2 |
Molecular Weight |
290.5 g/mol |
IUPAC Name |
1,3-bis(ethylsulfanyl)-4,6,8-trimethylazulene |
InChI |
InChI=1S/C17H22S2/c1-6-18-14-10-15(19-7-2)17-13(5)9-11(3)8-12(4)16(14)17/h8-10H,6-7H2,1-5H3 |
InChI Key |
DUAOZBLVHTWMLO-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC(=C2C1=C(C=C(C=C2C)C)C)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















